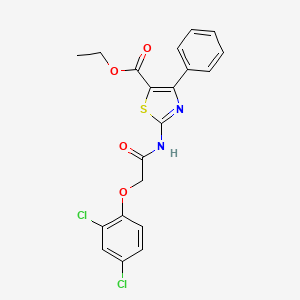

Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate

Description

The compound Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate features a thiazole core substituted with:

- A 4-phenyl group at position 4, contributing steric bulk and aromatic interactions.

- An ethyl ester at position 5, influencing solubility and metabolic stability.

Below, we compare this compound with structurally related analogs to elucidate the impact of substituent variations.

Properties

IUPAC Name |

ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O4S/c1-2-27-19(26)18-17(12-6-4-3-5-7-12)24-20(29-18)23-16(25)11-28-15-9-8-13(21)10-14(15)22/h3-10H,2,11H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUCCUILPMDUPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate typically involves a multi-step process:

Formation of 2-(2,4-dichlorophenoxy)acetic acid: This intermediate is prepared by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

Amidation: The 2-(2,4-dichlorophenoxy)acetic acid is then converted to its corresponding amide by reacting with an appropriate amine, such as 2-amino-4-phenylthiazole, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the amide or ester functionalities.

Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy moiety, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins.

Comparison with Similar Compounds

Structural and Property Comparison Table

Biological Activity

Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 2,4-dichlorophenoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate against various microbial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 8 |

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting it could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| HCT-116 | 12.5 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analyses. Further molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival .

Anti-inflammatory Activity

Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate has shown promising anti-inflammatory effects in various models. In a carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation compared to control groups.

Case Studies

- Antimicrobial Evaluation : A study conducted on a series of thiazole derivatives, including ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate, revealed that modifications to the thiazole moiety could enhance antimicrobial activity. The study reported that compounds with electron-withdrawing groups exhibited improved potency against resistant strains .

- Cancer Cell Line Studies : In another research effort, the compound was tested against multiple cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM. The study highlighted the potential for further development into a therapeutic agent targeting specific cancer pathways .

Q & A

Q. What synthetic routes are reported for Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate, and how are intermediates characterized?

The compound is synthesized via condensation of ethyl 4-amino-5-cyano-1-phenyl-1H-pyrrole-3-carboxylate with 2-(2,4-dichlorophenoxy)acetyl chloride in dry dichloromethane at low temperatures (273–278 K), followed by recrystallization from ethanol and dichloromethane (1:3 v/v) . Key intermediates are characterized using single-crystal X-ray diffraction to confirm bond lengths (e.g., C=O at 1.213 Å) and dihedral angles (e.g., 60.77° between phenyl and pyrrole rings), ensuring structural fidelity .

Q. How is X-ray crystallography utilized to resolve the molecular conformation and intermolecular interactions of this compound?

X-ray analysis reveals the compound adopts a keto form with a trans-configured amide group. Intramolecular N–H⋯O hydrogen bonds stabilize the structure, while intermolecular C–H⋯O and C–H⋯N interactions govern crystal packing . Refinement involves riding models for hydrogen atoms and fixed Uiso values for NH groups, ensuring accurate electron density mapping .

Q. What purification methods are effective for isolating high-purity samples of this compound?

Recrystallization from ethanol or ethanol-dichloromethane mixtures (1:3 v/v) is critical for obtaining high-purity crystals. Slow evaporation at room temperature minimizes impurities, as demonstrated in analogous thiazole carboxylate syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

Yield optimization requires controlled temperature (e.g., maintaining 273–278 K during acyl chloride addition) and solvent selection. For example, dichloromethane minimizes side reactions, while pH adjustment during filtration (e.g., pH 5–6) prevents salt formation and maximizes recovery, as seen in related oxadiazole syntheses .

Q. What role do intermolecular interactions play in the compound’s physicochemical stability and solubility?

The crystal lattice stability is driven by C–H⋯O/N hydrogen bonds and π-π stacking between aromatic rings. These interactions reduce solubility in non-polar solvents but enhance thermal stability, as indicated by high melting points in structurally similar compounds . Solubility can be modulated by introducing polar substituents or co-solvents .

Q. How do structural modifications of the thiazole core influence biological activity, based on analogs?

Thiazole derivatives exhibit antimicrobial and anticancer properties attributed to electron-withdrawing groups (e.g., dichlorophenoxy) enhancing target binding. In vitro assays, such as enzyme inhibition (e.g., kinase or protease screens) and cytotoxicity tests (e.g., MTT assays), are recommended to evaluate bioactivity .

Q. What analytical techniques are essential for resolving data contradictions in structural or purity characterization?

Discrepancies in NMR or HPLC data can arise from residual solvents or tautomeric forms. Combining X-ray diffraction (for absolute configuration) with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY for spatial proximity) ensures unambiguous validation .

Methodological Guidelines

- Synthesis Optimization : Use gradient cooling (e.g., 273 K → RT) during acyl chloride reactions to control exothermicity .

- Crystallization : Ethanol-dichloromethane mixtures yield larger crystals for diffraction studies, while acetone-hexane systems may improve purity for biological testing .

- Bioactivity Screening : Prioritize thiazole-specific assays, such as thioredoxin reductase inhibition, given the core’s redox-modulating potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.